molecular formula C7H5ClINO2 B1321958 Methyl 6-Chloro-5-iodonicotinate CAS No. 365413-29-2

Methyl 6-Chloro-5-iodonicotinate

Cat. No.: B1321958
CAS No.: 365413-29-2
M. Wt: 297.48 g/mol
InChI Key: YAPLBMSIZCFNBR-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-iodonicotinate is a chemical compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

Methyl 6-Chloro-5-iodonicotinate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Safety and Hazards

“Methyl 6-Chloro-5-iodonicotinate” is associated with several hazard statements: H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

The synthesis of Methyl 6-Chloro-5-iodonicotinate typically involves the esterification of 6-chloro-5-iodonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-Chloro-5-iodonicotinate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-5-iodonicotinate involves its interaction with molecular targets such as nicotinic receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its applications in medicinal chemistry and biological studies .

Comparison with Similar Compounds

Methyl 6-Chloro-5-iodonicotinate can be compared with other nicotinic acid derivatives, such as:

    Methyl 6-Chloro-5-bromonicotinate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    Methyl 6-Chloro-5-fluoronicotinate: Contains a fluorine atom, which imparts different electronic properties and reactivity.

    Methyl 6-Chloro-5-nitronicotinate:

This compound stands out due to the unique combination of chlorine and iodine atoms, which provide distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

methyl 6-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLBMSIZCFNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624125
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365413-29-2
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-iodonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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